2-Chloro-6-(trifluoromethylthio)benzonitrile, 97%
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Description
2-Chloro-6-(trifluoromethylthio)benzonitrile, 97% (2CTFMBN) is a synthetic organic compound that has been used for a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 180°C and a melting point of -20°C. It is soluble in most organic solvents and is stable in air. 2CTFMBN is highly reactive and has been used in various reactions, such as the synthesis of heterocycles, the production of dyes and pigments, and the synthesis of pharmaceuticals.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . Compounds containing this group, such as 2-Chloro-6-(trifluoromethylthio)benzonitrile, have been used in the synthesis of various drug molecules for treating numerous diseases and disorders .
Synthesis of Fluorine-Containing Compounds
Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 2-Chloro-6-(trifluoromethylthio)benzonitrile, with its fluorine-containing functional group, can be used in the synthesis of these compounds .
Photoredox Catalysis
2-Chloro-6-(trifluoromethylthio)benzonitrile can be used in photoredox-catalysed chloro-, bromo- and trifluoromethylthiotrifluoromethylation of unactivated alkenes . This method uses an organic photoredox catalyst and visible-light irradiation via a radical process .
Transition-Metal-Free Protocol
A mild and transition-metal-free protocol is presented for chloro-, bromo- and trifluoromethylthiotrifluoromethylation of unactivated alkenes . The easy-handling Langlois reagent, as well as N-halophthalimide and N-trifluoromethylthiosaccharin, is used in this method .
Synthesis of Intermediates
2-Chloro-6-(trifluoromethylthio)benzonitrile can be used in the synthesis of intermediates. For example, it was used in the synthesis of the intermediate 15a, which was obtained at 80 °C by treating it with 3-chloro-5-hydroxybenzonitrile .
Microwave Irradiation
The compound can be used in reactions involving microwave irradiation. For instance, the intermediate 15a, obtained from 2-Chloro-6-(trifluoromethylthio)benzonitrile, was irradiated in the microwave at 150 °C in the presence of NaOH to yield the main intermediate .
properties
IUPAC Name |
2-chloro-6-(trifluoromethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWHVKWCOWITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246164 |
Source
|
Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethylthio)benzonitrile | |
CAS RN |
1159512-54-5 |
Source
|
Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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